2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide
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Overview
Description
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with acetyl chloride in the presence of a base to form the acetylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and trifluoromethylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and bioavailability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide
- 2-Acetyl-N-phenyl-3-((3-(methyl)phenyl)amino)prop-2-enamide
- 2-Acetyl-N-phenyl-3-((3-(fluoromethyl)phenyl)amino)prop-2-enamide
Uniqueness
2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H15F3N2O2 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(Z)-3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12-,22-11? |
InChI Key |
BHAHIQQXOFJEKR-DBDLLCSWSA-N |
Isomeric SMILES |
C/C(=C(\C=NC1=CC=CC(=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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